7H-Benzocyclohepten-7-one, 6,8-bis(1-methylethyl)-
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Overview
Description
7H-Benzocyclohepten-7-one, 6,8-bis(1-methylethyl)- is a chemical compound with the molecular formula C17H20O . It is a derivative of benzocycloheptenone, characterized by the presence of two isopropyl groups at the 6 and 8 positions of the benzocycloheptenone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 7H-Benzocyclohepten-7-one, 6,8-bis(1-methylethyl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
7H-Benzocyclohepten-7-one, 6,8-bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
7H-Benzocyclohepten-7-one, 6,8-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Mechanism of Action
The mechanism of action of 7H-Benzocyclohepten-7-one, 6,8-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use and the specific biological systems involved .
Comparison with Similar Compounds
7H-Benzocyclohepten-7-one, 6,8-bis(1-methylethyl)- can be compared with other similar compounds, such as:
7H-Benzocyclohepten-7-one, 6,8-dimethyl-: This compound has methyl groups instead of isopropyl groups, leading to differences in its chemical properties and reactivity.
6-Phenylbenzocyclohepten-7-one:
These comparisons highlight the unique features of 7H-Benzocyclohepten-7-one, 6,8-bis(1-methylethyl)-, such as its specific substituents and their impact on its chemical and biological properties.
Properties
CAS No. |
55027-89-9 |
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Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
6,8-di(propan-2-yl)benzo[7]annulen-7-one |
InChI |
InChI=1S/C17H20O/c1-11(2)15-9-13-7-5-6-8-14(13)10-16(12(3)4)17(15)18/h5-12H,1-4H3 |
InChI Key |
JBERDCLRLKCGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C=C(C1=O)C(C)C |
Origin of Product |
United States |
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